Cas no 73913-63-0 (O-Phospho-D-serine)

O-Phospho-D-serine 化学的及び物理的性質
名前と識別子
-
- D-Serine, O-phosphono-
- H-D-Ser(PO?H?)-OH
- H-D-Ser(PO₃H₂)-OH
- O-Phospho-D-serine
- O-PHOSPHO-D-SERINE CRYSTALLINE
- AC1L97YQ
- CHEBI:37713
- CTK2H6235
- D-O-Phosphoserine
- D-phosphoserine
- L-(+)-2-amino-3-phosphatylpropanoic acid
- L-(+)-phosphoserine
- Lopac-P-0878
- O-Phosphono-D-serin
- O-phosphono-D-serine
- UNII-415ENH7NZL
- (2R)-2-amino-3-(phosphonooxy)propanoic acid
- (2R)-2-amino-3-phosphonooxypropanoic acid
- H-D-Ser(PO)-OH
- Phosphoserine, D-
- F11017
- PD017673
- Q27104424
- D-2-Amino-3-hydroxypropanoic acid 3-phosphate
- PDSP1_001488
- (R)-2-Amino-3-(phosphonooxy)propanoic acid
- NCGC00163344-01
- C02532
- o-Phosphoserine, D-
- PDSP2_001472
- DTXSID90331436
- 415ENH7NZL
- NCGC00015797-01
- AKOS027327904
- CHEMBL1418244
- 73913-63-0
-
- インチ: InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
- InChIKey: BZQFBWGGLXLEPQ-UWTATZPHSA-N
- ほほえんだ: C([C@H](C(=O)O)N)OP(=O)(O)O
計算された属性
- せいみつぶんしりょう: 185.00892397g/mol
- どういたいしつりょう: 185.00892397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): -5.1
じっけんとくせい
- PSA: 139.89000
- LogP: -0.79210
O-Phospho-D-serine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P353725-100mg |
O-Phospho-D-serine |
73913-63-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P353725-50mg |
O-Phospho-D-serine |
73913-63-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295957A-500mg |
O-Phospho-D-serine, |
73913-63-0 | 500mg |
¥1557.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208326-1g |
O-Phospho-D-serine |
73913-63-0 | 98% | 1g |
¥1064.00 | 2024-07-28 | |
A2B Chem LLC | AC46784-100mg |
D-2-Amino-3-hydroxypropanoic acid 3-phosphate |
73913-63-0 | 97% | 100mg |
$177.00 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O912687-100mg |
O-Phospho-D-Serine |
73913-63-0 | ≥95% | 100mg |
¥2,085.30 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8174-500mg |
O-Phospho-D-Serine |
73913-63-0 | 98% | 500mg |
¥1540.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8174-250mg |
O-Phospho-D-Serine |
73913-63-0 | 98% | 250mg |
¥819.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1266040-500mg |
D-Serine, O-phosphono- |
73913-63-0 | í¦ 99% (TLC) | 500mg |
$455 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295957-250 mg |
O-Phospho-D-serine, |
73913-63-0 | 250MG |
¥1,038.00 | 2023-07-10 |
O-Phospho-D-serine 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
O-Phospho-D-serineに関する追加情報
Recent Advances in the Study of O-Phospho-D-serine (CAS: 73913-63-0) in Chemical Biology and Medicine
O-Phospho-D-serine (CAS: 73913-63-0) is a phosphorylated derivative of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Recent studies have highlighted its potential roles in neurobiology, metabolic regulation, and therapeutic applications. This research brief synthesizes the latest findings on O-Phospho-D-serine, focusing on its biochemical properties, mechanisms of action, and emerging applications in drug development and disease treatment.
One of the key breakthroughs in recent research involves the elucidation of O-Phospho-D-serine's role in modulating NMDA receptor activity. Unlike its non-phosphorylated counterpart, O-Phospho-D-serine exhibits unique binding affinities and stability, making it a promising candidate for targeting neurological disorders such as schizophrenia, Alzheimer's disease, and stroke. A 2023 study published in Journal of Neurochemistry demonstrated that O-Phospho-D-serine enhances synaptic plasticity in vitro, suggesting its potential as a neuroprotective agent.
In addition to its neurological implications, O-Phospho-D-serine has garnered attention for its involvement in bacterial cell wall biosynthesis. Researchers have identified its presence in the peptidoglycan layers of certain Gram-positive bacteria, where it contributes to antibiotic resistance mechanisms. This discovery, detailed in a 2022 Nature Chemical Biology paper, opens new avenues for developing novel antimicrobial agents targeting phospho-amino acid metabolism.
The synthesis and production of O-Phospho-D-serine have also seen significant advancements. Recent methodologies employing enzymatic phosphorylation and solid-phase synthesis have improved yield and purity, as reported in Organic & Biomolecular Chemistry (2023). These innovations address previous challenges in large-scale production, facilitating further preclinical and clinical studies.
Looking ahead, ongoing clinical trials are evaluating O-Phospho-D-serine as an adjunct therapy for cognitive impairments. Preliminary results indicate favorable safety profiles and dose-dependent efficacy, though larger-scale studies are needed to confirm these findings. Furthermore, computational modeling studies are exploring its interactions with other biomolecules, which could lead to the design of next-generation therapeutics with enhanced specificity and reduced side effects.
In conclusion, O-Phospho-D-serine (73913-63-0) represents a multifaceted compound with significant potential in both basic research and applied medicine. Its dual roles in neurobiology and microbiology underscore the importance of continued investigation into its mechanisms and applications. Future research should focus on optimizing its therapeutic delivery, expanding its clinical indications, and exploring synergistic effects with existing treatments.
73913-63-0 (O-Phospho-D-serine) 関連製品
- 407-41-0(O-Phospho-L-serine)
- 17885-08-4(O-Phospho-DL-serine)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)
- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)
